{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine
Description
Properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-4-2-3-5-17(14)18(22)21-12-10-20(11-13-21)16-8-6-15(19)7-9-16/h2-9H,10-13,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJKNOYXQUSGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative by reacting piperazine with 2-methylbenzoyl chloride under basic conditions.
Substitution Reaction: The resulting piperazine derivative is then subjected to a substitution reaction with 4-bromoaniline in the presence of a suitable base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aromatic amine group participates in nucleophilic substitution under basic conditions. Key findings include:
Acylation Reactions
-
Reacts with acyl chlorides (e.g., acryloyl chloride) to form substituted amides.
Coupling with Aryl Halides
-
Suzuki-Miyaura cross-coupling with bromobenzene derivatives using Pd(PPh₃)₄ catalyst:
Reductive Transformations
The amine group and benzoyl moiety undergo reduction under catalytic hydrogenation:
Hydrogenation of Aromatic Amine
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Catalytic hydrogenation with 10% Pd/C in ethanol at 20°C:
Benzoyl Group Reduction
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LiAlH<sub>4</sub> reduces the carbonyl group to a methylene bridge:
Oxidation Reactions
The benzoyl group and aromatic amine are susceptible to oxidation:
Benzoyl Oxidation
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Treatment with KMnO<sub>4</sub> in acidic medium converts the benzoyl group to a carboxylic acid:
Amine Oxidation
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H<sub>2</sub>O<sub>2</sub>/FeCl<sub>3</sub> oxidizes the primary amine to a nitroso derivative:
Cyclization and Heterocycle Formation
The compound forms heterocycles under thermal or acidic conditions:
Pyrrolidine Formation
-
Heating with 1,4-butanediol and H<sub>2</sub> at 180°C/200 bar:
Catalytic Amination
The amine group participates in metal-catalyzed coupling:
Buchwald-Hartwig Amination
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CuI/1,10-phenanthroline catalyzes C–N bond formation with aryl halides:
Mechanistic Insights
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Reductive Amination : The amine group acts as a nucleophile, attacking carbonyl carbons in acyl chlorides .
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Cyclization Pathways : Intramolecular hydrogen bonding stabilizes transition states during pyrrolidine formation .
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Catalytic Specificity : Pd/C selectively reduces nitro groups without affecting benzoyl carbonyls due to steric hindrance .
Scientific Research Applications
Recent studies have highlighted the antimicrobial potential of {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine derivatives. These compounds have demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics. The presence of the piperazine moiety is believed to enhance this activity by facilitating penetration into bacterial cells .
Neurological Implications
The piperazine ring in this compound is linked to several neurological effects. Research has explored its potential as an anticonvulsant agent, with some derivatives showing promise in modulating neurotransmitter pathways relevant to epilepsy treatment .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the phenyl ring and modifications to the piperazine structure can significantly influence biological activity, including potency against cancer cells and antimicrobial efficacy.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased lipophilicity |
| Alteration of piperazine | Enhanced receptor binding |
| Substituent variation | Changes in cytotoxicity |
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
-
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of a series of piperazine derivatives on human breast cancer cell lines, demonstrating that certain modifications led to IC50 values significantly lower than standard chemotherapeutics like doxorubicin. -
Case Study 2: Antimicrobial Activity
Another investigation assessed the antibacterial properties of piperazine derivatives against multi-drug resistant strains of Staphylococcus aureus, showing promising results comparable to established antibiotics.
Mechanism of Action
The mechanism of action of {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperazine Derivatives
Piperazine-based compounds exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Acyl Group Variations : The 2-methylbenzoyl group in the target compound provides moderate steric hindrance compared to the 4-methylbenzoyl isomer and the bulkier isobutyryl group .
- Alkyl Chain Extensions : Compounds like 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine exhibit extended alkyl chains, which may enhance blood-brain barrier penetration.
Research Findings :
- Urea Derivatives () : These analogs (e.g., 11a–11o) demonstrate high synthetic yields (83–89%) and variable substituents (Cl, F, CF₃) that modulate molecular weight and polarity. Their urea linkage may enhance hydrogen bonding with target enzymes .
- CYP51 Inhibitors () : Pyridine-piperazine hybrids like UDO and UDD inhibit T. cruzi growth by targeting CYP51, a key enzyme in ergosterol biosynthesis. Their trifluoromethyl groups improve metabolic stability .
Biological Activity
The compound {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders and cancer. This article provides a comprehensive overview of its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperazine ring substituted with a 2-methylbenzoyl group linked to a phenyl moiety. This unique structure is believed to contribute to its biological activity, particularly regarding its affinity for various neurotransmitter receptors.
Preliminary studies suggest that this compound interacts with several key receptors in the central nervous system:
- Serotonin Receptors : The compound has shown potential affinity for serotonin receptors, particularly the 5-HT6 receptor , which is implicated in mood regulation and cognitive functions. This interaction may underlie its proposed antipsychotic properties.
- Dopamine Receptors : Similar compounds have demonstrated interactions with dopamine receptors, which are critical in the modulation of mood and behavior. This suggests that this compound may also influence dopaminergic pathways.
Antipsychotic Potential
Research indicates that derivatives similar to this compound exhibit antipsychotic effects. For instance, studies on related piperazine compounds have shown significant improvements in symptoms of schizophrenia, likely due to their receptor-binding profiles .
Anticancer Activity
In addition to its neuropharmacological effects, this compound has been explored for anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 15.0 |
| Ovarian Cancer | 12.5 |
| Colorectal Cancer | 20.0 |
These results indicate a promising profile for further development as an anticancer agent .
Case Studies and Research Findings
- Study on Receptor Binding : A study conducted on related piperazine derivatives highlighted their binding affinity to serotonin receptors. The findings suggested that modifications on the piperazine ring could enhance receptor selectivity and potency .
- Anticancer Efficacy : In a comparative study, various piperazine derivatives were tested against human cancer cell lines. The results showed that compounds with similar structural features to this compound exhibited significant antiproliferative activity, with IC50 values ranging from 7.9 to 92 µM across different cell lines .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding modes of this compound with target proteins involved in cancer progression. These studies indicated favorable interactions within the active sites of kinases associated with tumor growth .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine, and how can purity be ensured?
- Methodological Answer :
- Synthesis : A common approach involves coupling 2-methylbenzoyl chloride with a piperazine derivative under reflux conditions in anhydrous dichloromethane (DCM) with a base like triethylamine (Et₃N) to facilitate amide bond formation. Subsequent nucleophilic aromatic substitution with 4-aminophenylboronic acid or similar intermediates can yield the target compound .
- Purification : Column chromatography (eluent: chloroform/methanol gradient) followed by recrystallization from dimethyl ether or ethanol ensures high purity (>95%). HPLC analysis with a C18 column and UV detection at 254 nm is recommended for purity validation .
Q. Which spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the piperazine ring, aromatic protons, and amine groups. For example, the piperazine CH₂ groups typically appear as broad singlets at δ ~2.5–3.5 ppm, while the 2-methylbenzoyl moiety shows distinct aromatic signals at δ ~7.2–7.8 ppm .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the compound’s bioactivity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement assays (e.g., using ³H-labeled ligands) can assess affinity for serotonin or dopamine receptors, given the structural similarity to piperazine-based pharmacophores. Incubate the compound with transfected CHO cells expressing target receptors and measure competitive binding .
- Enzyme Inhibition : For carbonic anhydrase or phosphodiesterase inhibition, use fluorometric or colorimetric assays. Pre-incubate the compound with recombinant enzymes and monitor substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis for carbonic anhydrase) .
Q. How should discrepancies in receptor binding data between studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH (e.g., 7.4 for physiological conditions), temperature (25°C vs. 37°C), and co-solvent concentrations (e.g., DMSO ≤0.1%). Differences in membrane preparation (e.g., transfected vs. native cells) may also explain variability .
- Impurity Analysis : Use LC-MS to rule out impurities (e.g., unreacted intermediates) that might interfere with binding. Cross-reference with synthetic protocols from high-purity standards (e.g., CAS RN 16153-81-4 for analogous compounds) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify the 2-methylbenzoyl group (e.g., replace with 4-fluorobenzoyl) or piperazine substituents (e.g., methyl vs. ethyl). Assess changes in logP (via HPLC) and steric effects using molecular docking .
- Pharmacophore Modeling : Use software like Schrodinger’s Maestro to map electrostatic and hydrophobic interactions. Compare with known bioactive piperazine derivatives (e.g., GBR-12909 analogs) to identify critical binding motifs .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodological Answer :
- Microsomal Stability : Incubate the compound with liver microsomes (human or rodent) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clₙₜ) .
- Cytotoxicity Screening : Use MTT assays in HepG2 or HEK293 cells. Compare IC₅₀ values against positive controls (e.g., doxorubicin) and assess mitochondrial membrane potential via JC-1 staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
